Lipophilicity Modulation: XLogP3 of 4-(4-Methoxyphenyl) vs. 4-Phenyl Analog
The methoxy substituent significantly lowers the computed lipophilicity of the isoxazolopyridazinone scaffold. The target compound records an XLogP3 of 1.4, compared with 1.8 for the des‑methoxy 4‑phenyl analog [1][2]. This 0.4 log unit reduction predicts improved aqueous solubility and potentially reduced non‑specific protein binding, which are critical factors when selecting a probe molecule for biochemical assays or early‑stage lead optimization.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 4-Phenylisoxazolo[3,4-d]pyridazin-7(6H)-one (CAS 25506-06-3): XLogP3 = 1.8 |
| Quantified Difference | Δ = −0.4 log units (lower lipophilicity for the 4-methoxyphenyl derivative) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity often correlates with better aqueous solubility and fewer off-target interactions, a key selection criterion for hit-to-lead chemical probe procurement.
- [1] PubChem Compound Summary for CID 24213746, 4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 71424295, 4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one. National Center for Biotechnology Information (2025). View Source
